molecular formula C14H21NO3S B4035154 4-(4-Ethylbenzenesulfonyl)-2,6-dimethylmorpholine

4-(4-Ethylbenzenesulfonyl)-2,6-dimethylmorpholine

Cat. No.: B4035154
M. Wt: 283.39 g/mol
InChI Key: KMFXWNFXEINUCB-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzenesulfonyl)-2,6-dimethylmorpholine is an organic compound that features a morpholine ring substituted with ethylbenzenesulfonyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylbenzenesulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the product is usually achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylbenzenesulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

4-(4-Ethylbenzenesulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: Similar sulfonyl group but different substituents on the aromatic ring.

    2,6-Dimethylmorpholine: Similar morpholine ring but lacks the sulfonyl group.

    4-Ethylbenzenesulfonyl chloride: Similar sulfonyl group but different substituents on the morpholine ring.

Uniqueness

4-(4-Ethylbenzenesulfonyl)-2,6-dimethylmorpholine is unique due to the combination of its sulfonyl and morpholine groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with biological targets and makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-ethylphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-4-13-5-7-14(8-6-13)19(16,17)15-9-11(2)18-12(3)10-15/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFXWNFXEINUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Ethylbenzenesulfonyl)-2,6-dimethylmorpholine
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4-(4-Ethylbenzenesulfonyl)-2,6-dimethylmorpholine
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4-(4-Ethylbenzenesulfonyl)-2,6-dimethylmorpholine
Reactant of Route 4
4-(4-Ethylbenzenesulfonyl)-2,6-dimethylmorpholine
Reactant of Route 5
4-(4-Ethylbenzenesulfonyl)-2,6-dimethylmorpholine
Reactant of Route 6
4-(4-Ethylbenzenesulfonyl)-2,6-dimethylmorpholine

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